

Comprehensive Technical Guide: Isopropyl 2-(3-oxo-2-piperazinyl)acetate

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Compound of Interest

Compound Name: *Isopropyl 2-(3-oxo-2-piperazinyl)acetate*

CAS No.: 1008493-30-8

Cat. No.: B2983202

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Executive Summary

Isopropyl 2-(3-oxo-2-piperazinyl)acetate is a chiral, heterocyclic building block featuring a piperazin-2-one core substituted at the C2 position with an isopropyl acetate side chain.[1] It serves as a critical intermediate in the synthesis of peptidomimetics, integrin antagonists, and other bioactive small molecules where a constrained amino acid mimic is required. Its unique structure combines a secondary amine (nucleophilic handle), a lactam (hydrogen bond donor/acceptor), and an ester (lipophilic, hydrolyzable group), offering versatile orthogonal reactivity.

Chemical Profile & Physicochemical Properties

Structural Identity

The molecule consists of a six-membered piperazine ring containing a lactam functionality (3-oxo).[1] The C2 position is a stereogenic center, bearing an acetic acid isopropyl ester moiety.

Property	Data
Chemical Name	Isopropyl 2-(3-oxo-2-piperazinyl)acetate
CAS Number	1008493-30-8
Molecular Formula	C ₉ H ₁₆ N ₂ O ₃
Molecular Weight	200.24 g/mol
Core Scaffold	Piperazin-2-one (Ketopiperazine)
Chirality	C2 Stereocenter (Typically racemic unless resolved)
H-Bond Donors	2 (Amine NH, Amide NH)
H-Bond Acceptors	3 (Amine N, Amide O, Ester O)

Predicted Physical Properties

- Boiling Point: $\sim 362.7 \pm 27.0$ °C (at 760 mmHg)[1]
- Density: ~ 1.076 g/cm³[1]
- pKa (Amine): $\sim 8.5\text{--}9.0$ (Secondary amine)[1]
- pKa (Amide): ~ 15 (Lactam NH)[1]
- Solubility: Soluble in DCM, Methanol, Ethyl Acetate, DMSO; sparingly soluble in non-polar alkanes.

Synthesis & Production Methodologies

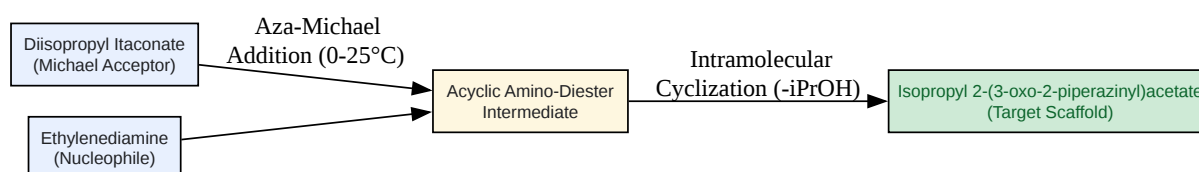
The industrial synthesis of **Isopropyl 2-(3-oxo-2-piperazinyl)acetate** typically employs an Aza-Michael Addition-Cyclization sequence.[1] This route is favored for its atom economy and scalability.

The Itaconate Route (Dominant Pathway)

This method involves the reaction of Diisopropyl Itaconate with Ethylenediamine. The reaction proceeds via a Michael addition of the diamine to the conjugated double bond of the itaconate, followed by an intramolecular lactamization.

Mechanism:

- Michael Addition: The nucleophilic amine attacks the β -carbon of the itaconate double bond.^{[1][2]}
- Lactamization: The terminal primary amine of the intermediate attacks the α -ester group, closing the piperazine ring and releasing isopropanol.



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Figure 1: Synthetic pathway via Diisopropyl Itaconate and Ethylenediamine.^[1]

Experimental Protocol (Bench-Scale)

- Reagents: Diisopropyl itaconate (1.0 eq), Ethylenediamine (1.05 eq), Ethanol (Solvent).^[1]
- Procedure:
 - Dissolve Diisopropyl itaconate in absolute ethanol at 0°C.
 - Add Ethylenediamine dropwise over 30 minutes to prevent polymerization or bis-addition.^[1]
 - Allow the mixture to warm to room temperature and stir for 12–24 hours.

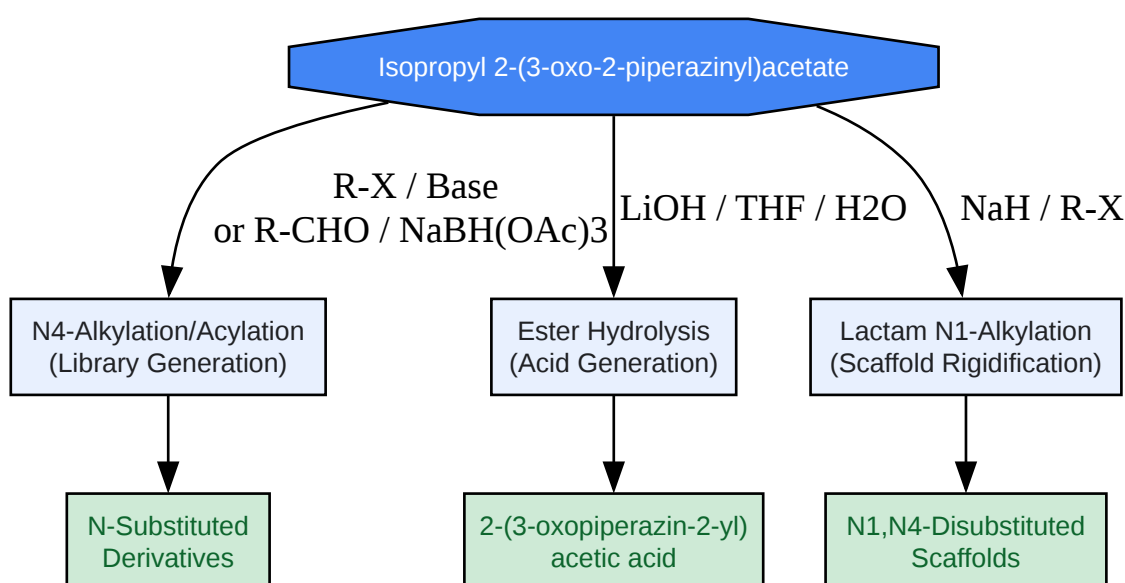
- Workup: Concentrate in vacuo. The residue is typically purified via crystallization from EtOAc/Hexane or column chromatography (DCM/MeOH) to yield the product as a white to off-white solid/oil.[1]

Reactivity Profile & Derivatization

The scaffold offers three distinct points of diversity for library generation: the secondary amine (N4), the lactam nitrogen (N1), and the ester side chain.

Orthogonal Functionalization Strategy

- N4-Alkylation/Acylation (Secondary Amine): The most reactive site.[1] Readily undergoes reductive amination, S_N2 alkylation, or amide coupling. This is the primary "handle" for attaching pharmacophores.
- Ester Hydrolysis: The isopropyl ester is sterically hindered, providing resistance to mild nucleophiles, but can be hydrolyzed to the free acid using LiOH/THF/H₂O. The free acid is a mimic of Aspartic acid.
- Lactam N1-Alkylation: Requires strong bases (e.g., NaH, KHMDS) to deprotonate the amide NH (pK_a ~15).[1] Useful for rigidifying the scaffold or introducing hydrophobic groups.



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Figure 2: Reactivity map highlighting the three vectors for chemical modification.[1]

Applications in Drug Discovery

Peptidomimetics (Turn Mimetics)

The piperazin-2-one ring constrains the N-C

and C

-C(=O) bonds, effectively locking the conformation.[1] This motif is used to mimic

-turns in proteins, stabilizing bioactive conformations of peptide ligands.[1]

- Asp-Gly Mimic: The side chain (acetic acid) and the amine resemble an Aspartic acid-Glycine dipeptide locked in a cycle.[1]

Integrin Antagonists

Derivatives of 3-oxopiperazine acetic acids are established scaffolds for GPIIb/IIIa antagonists (anti-platelet agents) and

integrin inhibitors.[1] The carboxylic acid (from ester hydrolysis) coordinates with the metal ion in the integrin active site, while the N-substituent targets the hydrophobic pocket.

Library Synthesis

Due to its low molecular weight (<250 Da) and high Fsp3 character, this scaffold is ideal for Fragment-Based Drug Discovery (FBDD).[1] It provides a soluble, chiral core that can be rapidly elaborated into "lead-like" chemical space.[1]

Detailed Experimental Protocol: N-Alkylation

Objective: Synthesis of Isopropyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate (N-Benzyl derivative).

- Preparation: In a dry round-bottom flask, dissolve **Isopropyl 2-(3-oxo-2-piperazinyl)acetate** (1.0 g, 5.0 mmol) in anhydrous Dichloromethane (DCM) (15 mL).
- Addition: Add Benzaldehyde (0.53 g, 5.0 mmol) and stir for 30 minutes at room temperature to form the imine.

- Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol) portion-wise.
- Reaction: Allow to warm to room temperature and stir for 4 hours under Nitrogen. Monitor by TLC (5% MeOH in DCM).[1]
- Quench: Quench with saturated NaHCO₃ solution (20 mL).
- Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]
- Purification: Flash chromatography (Hexane/EtOAc gradient) yields the N-benzylated product.

References

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- MDPI. (2024).[1][3] Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [\[Link\]](#)[1]

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Sources

- 1. Buy 3-[1-(2-chlorophenyl)-3-(4-isopropyl-1-piperazinyl)-3-oxopropyl]phenol (EVT-6116163) [\[evitachem.com\]](#)
- 2. [researchgate.net](#) [\[researchgate.net\]](#)

- [3. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
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